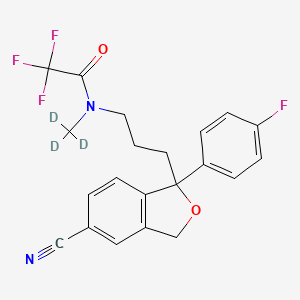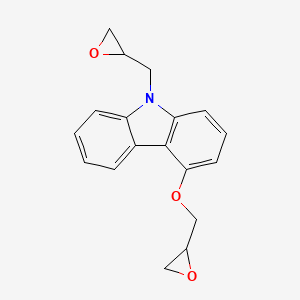
4-(Oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole is a complex organic compound characterized by the presence of oxirane (epoxide) groups attached to a carbazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole typically involves the reaction of carbazole with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired product. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: Reduction of the epoxide groups can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Diols: Formed from oxidation of the epoxide groups.
Alcohols: Resulting from the reduction of the epoxide groups.
Substituted Carbazoles: Produced through nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-(Oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive epoxide groups.
Mécanisme D'action
The mechanism of action of 4-(Oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole involves the interaction of its epoxide groups with various molecular targets. The epoxide groups can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to modifications that can alter their function. This reactivity underlies its potential bioactivity and applications in drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Oxiran-2-ylmethoxy)benzyl alcohol
- 4-(Oxiran-2-ylmethoxy)phenol
- 4-(Oxiran-2-ylmethoxy)aniline
Uniqueness
4-(Oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole is unique due to the presence of two epoxide groups attached to a carbazole core
Propriétés
Formule moléculaire |
C18H17NO3 |
|---|---|
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
4-(oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)carbazole |
InChI |
InChI=1S/C18H17NO3/c1-2-5-15-14(4-1)18-16(19(15)8-12-9-20-12)6-3-7-17(18)22-11-13-10-21-13/h1-7,12-13H,8-11H2 |
Clé InChI |
MIZMTYDPTQPLEH-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CN2C3=C(C4=CC=CC=C42)C(=CC=C3)OCC5CO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


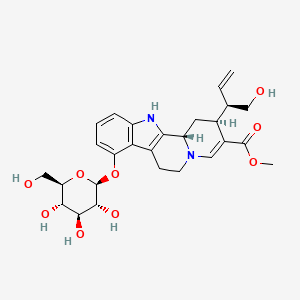
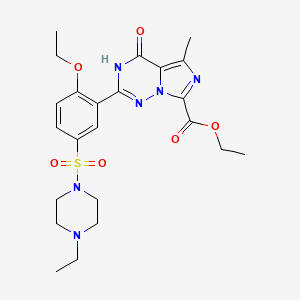
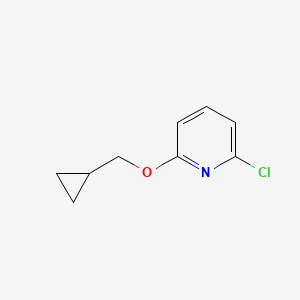

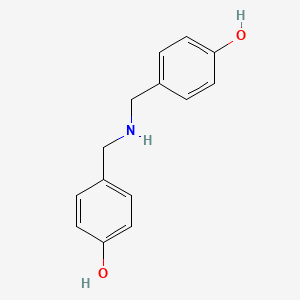


![(3R,5S)-5-(6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid](/img/structure/B13444821.png)
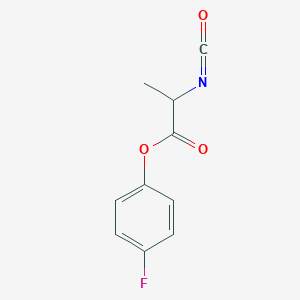

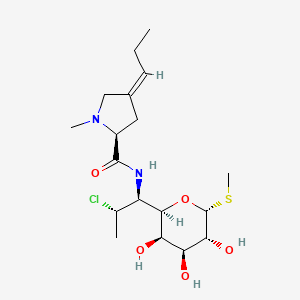
![2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13444850.png)
